calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate
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Overview
Description
Calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate is a complex organic compound with the molecular formula C20H36CaN2O10. This compound is known for its unique structure, which includes a calcium ion coordinated with a butanoate moiety and a dihydroxy-dimethylbutanoyl group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with a suitable amine to form the corresponding amide. This amide is then reacted with a calcium salt, such as calcium chloride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as crystallization, filtration, and drying to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a calcium ion carrier.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and modulate calcium signaling pathways, which are crucial for various physiological processes. It may also interact with enzymes and proteins involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate): This compound has a similar structure but with a propanoate moiety instead of butanoate.
Calcium 3-{[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino}propanoate: Another similar compound with a propanoate group.
Uniqueness
Calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate is unique due to its specific butanoate moiety, which imparts distinct chemical and biological properties. Its ability to modulate calcium signaling pathways makes it particularly valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H36CaN2O10 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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